

# An In-depth Technical Guide to 1,2,3-Trihydroxyanthraquinone (Anthragallol)

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

1,2,3-Trihydroxyanthraquinone, also known as **Anthragallol**, is an organic compound belonging to the anthraquinone family. It is a trihydroxy derivative of anthracene-9,10-dione[1]. This compound and its isomers are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and use as dyes[2]. Found in various plant species, such as those from the Rubiaceae family, **Anthragallol** has demonstrated potential as a bioactive molecule[3]. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its characterization, and insights into its biological significance.

## **Chemical and Physical Properties**

1,2,3-Trihydroxyanthraquinone is a brown crystalline solid. A summary of its key chemical and physical properties is presented in the tables below.

### **Table 1: Chemical Identifiers**



Identifier	Value	
IUPAC Name	1,2,3-trihydroxyanthracene-9,10-dione	
Synonyms	Anthragallol, Anthragallic acid, Alizarine Brown	
CAS Number	602-64-2	
Molecular Formula	C14H8O5	
Molecular Weight	256.21 g/mol	
Canonical SMILES	C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C(= C3O)O)O	
InChI Key	AHKDJQYHVWSRLT-UHFFFAOYSA-N	

**Table 2: Physicochemical Properties** 

Property	Value	Source
Appearance	Brown powder/crystals	[3]
Melting Point	312-313 °C	
Boiling Point	~452.7 °C (rough estimate)	
Solubility	Slightly soluble in water and chloroform; Soluble in alcohol, ether, and glacial acetic acid.	_
LogP	2.4	<del>-</del>

# **Experimental Protocols**

This section details the standard methodologies for determining the key physicochemical and spectroscopic properties of 1,2,3-Trihydroxyanthraquinone.

# Synthesis of 1,2,3-Trihydroxyanthraquinone

A common method for the synthesis of 1,2,3-Trihydroxyanthraquinone involves the condensation of gallic acid with benzoic acid in the presence of a dehydrating agent like



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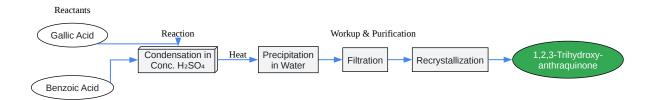
# sulfuric acid.

Materials:

- Gallic acid
- Benzoic acid
- Concentrated sulfuric acid
- Reaction vessel with heating and stirring capabilities
- Purification apparatus (e.g., for recrystallization or chromatography)

- Combine equimolar amounts of gallic acid and benzoic acid in a reaction vessel.
- Slowly add concentrated sulfuric acid to the mixture with constant stirring.
- Heat the reaction mixture, typically at a controlled temperature, to facilitate the condensation reaction.
- After the reaction is complete, the mixture is cooled and then carefully poured into cold water to precipitate the crude product.
- The crude 1,2,3-Trihydroxyanthraquinone is then collected by filtration.
- Purify the product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to obtain the final crystalline product.





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Synthesis workflow for 1,2,3-Trihydroxyanthraquinone.

## **Determination of Melting Point**

The melting point is a crucial parameter for assessing the purity of a crystalline solid.

### Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point device)
- Capillary tubes (sealed at one end)
- Thermometer
- Sample of 1,2,3-Trihydroxyanthraquinone

- Finely powder a small amount of the crystalline 1,2,3-Trihydroxyanthraquinone.
- Pack a small amount of the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.



- Heat the sample at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
- Record the temperature at which the first liquid appears (the onset of melting) and the
  temperature at which the entire sample becomes a clear liquid (the completion of melting).
  This range is the melting point of the sample. A pure compound will have a sharp melting
  point range of 1-2 °C.

## **Determination of Solubility**

The solubility profile of a compound is essential for its application in various fields, including drug delivery and formulation.

#### Materials:

- Sample of 1,2,3-Trihydroxyanthraquinone
- A range of solvents (e.g., water, ethanol, diethyl ether, chloroform, glacial acetic acid)
- Test tubes
- Vortex mixer or stirring rods

- Place a small, accurately weighed amount of 1,2,3-Trihydroxyanthraquinone (e.g., 1-5 mg) into a series of test tubes.
- Add a known volume of a specific solvent (e.g., 1 mL) to each test tube.
- Agitate the mixture vigorously using a vortex mixer or by stirring for a set period.
- Visually inspect the solution for any undissolved solid.
- If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If not, it is classified as slightly soluble or insoluble.
- The process can be repeated with gentle heating to assess temperature effects on solubility.



## **Spectroscopic Analysis**

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like anthraquinones.

#### Instrumentation:

- UV-Vis spectrophotometer
- · Quartz cuvettes
- A suitable solvent in which the compound is soluble (e.g., ethanol)

#### Procedure:

- Prepare a dilute solution of 1,2,3-Trihydroxyanthraquinone in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
- Fill a quartz cuvette with the solvent to be used as a blank and record the baseline spectrum.
- Rinse the cuvette with the sample solution and then fill it with the sample solution.
- Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).
- The resulting spectrum will show the wavelengths of maximum absorbance (λmax), which
  are characteristic of the compound's electronic structure. For anthraquinones, characteristic
  π → π\* and n → π\* transitions are expected[4].

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

#### Instrumentation:

- FTIR spectrometer
- Sample holder (e.g., KBr pellet press or ATR accessory)



### Procedure (using KBr pellet method):

- Mix a small amount of dry 1,2,3-Trihydroxyanthraquinone (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder.
- Grind the mixture to a fine powder using an agate mortar and pestle.
- Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the infrared spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
- The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present, such as O-H (hydroxyl), C=O (quinone), and C=C (aromatic) stretching vibrations.

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

### Instrumentation:

- NMR spectrometer
- NMR tubes
- A suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in which the compound is soluble.

- Dissolve a small amount of 1,2,3-Trihydroxyanthraquinone (typically 5-10 mg) in approximately 0.5-0.7 mL of a deuterated solvent in an NMR tube.
- Place the NMR tube in the spectrometer's probe.
- Acquire the <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra.



- The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling).
- The <sup>13</sup>C NMR spectrum will provide information on the number of different types of carbon atoms and their chemical environment.

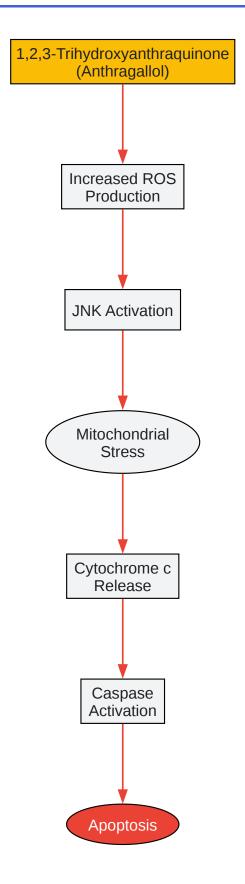
## **Biological Activity and Signaling Pathways**

Anthraquinone derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific studies on 1,2,3-Trihydroxyanthraquinone are limited, the general mechanisms of action for similar anthraquinones provide valuable insights.

Many anthraquinones exert their cytotoxic effects against cancer cells by inducing apoptosis (programmed cell death). A common pathway involves the generation of reactive oxygen species (ROS), which leads to cellular stress and the activation of downstream signaling cascades.

One such pathway is the ROS-JNK signaling pathway[5]. Increased intracellular ROS levels can activate the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. Activated JNK can then phosphorylate various downstream targets, leading to mitochondrial dysfunction. This includes the altered expression of Bcl-2 family proteins, resulting in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process, leading to cell death[5].





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A proposed signaling pathway for **Anthragallol**-induced apoptosis.



### Conclusion

1,2,3-Trihydroxyanthraquinone (**Anthragallol**) is a compound with well-defined chemical and physical properties that make it a subject of interest for both fundamental and applied research. Its potential as a bioactive molecule, particularly in the context of cancer research, warrants further investigation into its specific mechanisms of action and signaling pathways. The experimental protocols outlined in this guide provide a solid foundation for the characterization and evaluation of this and similar anthraquinone derivatives. As research in this area continues, a deeper understanding of the structure-activity relationships of these compounds will undoubtedly pave the way for the development of novel therapeutic agents and functional materials.

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